Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate
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Overview
Description
“Tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate” is a chemical compound. It has a molecular weight of 263.34 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3
. This indicates the molecular structure of the compound.
Scientific Research Applications
Synthesis and Chemical Reactions
Asymmetric Mannich Reaction : The compound is involved in the synthesis of chiral amino carbonyl compounds using asymmetric Mannich reactions, demonstrating its utility in creating specific molecular configurations (Yang, Pan, & List, 2009).
Lithiation of Carbamates : It has been used in the lithiation of N-(chloromethyl) carbamates, showcasing its role in forming α-aminated methyllithium, a key intermediate in various chemical syntheses (Ortiz, Guijarro, & Yus, 1999).
Diels-Alder Reaction : In the preparation of certain carbamates, the Diels-Alder reaction, a fundamental organic chemistry reaction, has been employed, indicating the compound's versatility in cycloaddition reactions (Padwa, Brodney, & Lynch, 2003).
Deprotection of Carbamates : Aqueous phosphoric acid has been used for the deprotection of tert-butyl carbamates, showing the compound's role in synthetic pathways where protecting groups are employed (Li et al., 2006).
Oxazolidinone Synthesis : The compound is involved in the synthesis of oxazolidinones, indicating its importance in creating valuable intermediates for various pharmaceutical applications (Brenner, Vecchia, Leutert, & Seebach, 2003).
Metalation Studies : It has been studied for its reactivity in metalation processes, particularly in the context of stabilizing effects between silicon and phenyl groups (Sieburth & Somers, 1996).
Photoredox-Catalyzed Reactions : Recent research highlights its use in photoredox-catalyzed reactions, further expanding its utility in advanced organic synthesis methodologies (Wang et al., 2022).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-methyl-N-(2-oxo-3-phenylpropyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16(4)11-13(17)10-12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBEDDHCLQCUZKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(=O)CC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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